molecular formula C20H14ClF3N4S2 B2630072 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 338760-88-6

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B2630072
CAS No.: 338760-88-6
M. Wt: 466.93
InChI Key: MMNUTMFWUSQXOV-UHFFFAOYSA-N
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Description

The compound 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl-thiazole moiety, a methyl group, and a sulfanyl-linked 3-(trifluoromethyl)benzyl group. Such compounds are typically synthesized via cyclization reactions or nucleophilic substitutions, as seen in related derivatives (e.g., refluxing hydrazinecarbothioamides in basic conditions) .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4S2/c1-28-17(16-11-29-18(25-16)13-5-7-15(21)8-6-13)26-27-19(28)30-10-12-3-2-4-14(9-12)20(22,23)24/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNUTMFWUSQXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated aromatic compounds, sulfur-containing reagents, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and the functional groups present in the starting material.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains.

  • Bacterial Inhibition : Studies have shown that triazole derivatives can inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds related to this class have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL against MRSA and other pathogens .

Antifungal Properties

Triazoles are well-known for their antifungal activities. The compound's structure suggests potential efficacy against fungal infections due to its ability to interfere with fungal cell membrane synthesis.

  • Efficacy Against Fungi : Triazole derivatives have been reported to possess antifungal activity comparable to established antifungal agents like fluconazole .

Anticancer Potential

The compound has been investigated for its anticancer properties. Triazoles are recognized for their ability to target various cancer cell lines.

  • Cancer Cell Inhibition : A study identified novel triazole compounds that selectively inhibit cancer cell proliferation. The specific compound showed promise in reducing tumor growth in multicellular spheroids .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole compounds.

  • Key Modifications : Substituents on the triazole ring significantly influence biological activity. For example, electron-withdrawing groups enhance antimicrobial potency . The presence of a trifluoromethyl group has been associated with increased lipophilicity and bioactivity.

Comparative Analysis of Related Compounds

A comparative analysis of similar triazole derivatives can provide insights into the therapeutic potential of the compound.

Compound NameActivity TypeMIC (μg/mL)Reference
Compound AAntibacterial0.25
Compound BAntifungal0.5
Compound CAnticancerN/A

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole and triazole rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 1,2,4-Triazole + Thiazole 4-Chlorophenyl, methyl, 3-(trifluoromethyl)benzylsulfanyl ~470 (estimated) N/A (hypothetical) N/A
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl, 3-(trifluoromethyl)benzylsulfanyl 459.91 High crystallinity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Thiazole + Pyrazole + Triazole 4-Chlorophenyl, fluorophenyl, methyltriazole Not reported Antimicrobial activity, isostructural
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole 1,2,4-Triazole + Pyrazole 4-Fluorobenzylsulfanyl, methyl, phenyl-pyrrole 430.50 Not reported
4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 1,2,4-Triazole 3-Chlorophenyl, 2,6-difluorobenzylsulfanyl, trimethoxyphenyl Not reported Crystallographically characterized
Key Observations:

Core Heterocycles :

  • The target compound combines a 1,2,4-triazole with a thiazole ring, distinguishing it from analogs like Compound 4 (thiazole-pyrazole-triazole hybrid) or derivatives with oxadiazole/pyrazole cores (e.g., ) .
  • Triazole-thiazole hybrids are less common but may enhance π-π stacking or hydrogen-bonding interactions in biological systems.

Sulfanyl Linkers: The 3-(trifluoromethyl)benzylsulfanyl group in the target compound differs from simpler benzylsulfanyl groups (e.g., 4-fluorobenzyl in ) .

Crystallinity and Packing :

  • Isostructural analogs (e.g., Compounds 4 and 5 ) exhibit similar conformations but divergent crystal packing due to halogen size (Cl vs. Br), influencing solubility and bioavailability .

Biological Activity

The compound 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14ClN3S2F3\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{S}_2\text{F}_3

Key Characteristics

  • Molecular Weight : 349.7921 g/mol
  • CAS Number : 198841-45-1
  • Molecular Formula : C15H14ClN3S2F3

Antimicrobial Activity

Triazole compounds are well-known for their antimicrobial properties. The specific compound under discussion has shown promising activity against various bacterial strains.

  • Antibacterial Activity :
    • A study indicated that triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as trifluoromethyl enhances the activity against resistant strains like Staphylococcus aureus .
    • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported in the range of 0.25 to 2 μg/mL, indicating strong potency .
  • Antifungal Activity :
    • Triazoles are also recognized for their antifungal properties. The compound's structure suggests potential effectiveness against fungal pathogens, similar to other triazole derivatives that target ergosterol synthesis in fungi .

Anticancer Activity

Recent research has highlighted the anticancer potential of 1,2,4-triazole derivatives. The compound's thiazole moiety may contribute to its cytotoxic effects against cancer cell lines.

  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives.

  • Key Findings :
    • Substitution patterns on the phenyl ring significantly influence the biological activity. For example, substituents that enhance electron density tend to increase antibacterial efficacy .
    • The presence of halogen atoms (like chlorine) on the aromatic ring has been associated with improved interaction with biological targets .

Case Studies and Research Findings

StudyFindings
PMC7384432Highlighted various triazole derivatives' pharmacological profiles, noting their effectiveness as antibacterial and antifungal agents.
MDPI ReviewDiscussed thiazole-containing compounds showing significant anticancer activity against various cell lines .
ChemBK AnalysisReported on structural variations leading to enhanced antimicrobial properties in related thiazole-triazole hybrids .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC or LC-MS to avoid over-oxidation of thiol intermediates .
  • Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of trifluoromethyl groups .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C-NMR : Confirm proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm, triazole N–CH₃ at δ 3.5–4.0 ppm) and trifluoromethyl signals (δ ~110–120 ppm in ¹³C) .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to assess purity (>95%) .
  • X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry, particularly to resolve stereoelectronic effects from the trifluoromethyl group .

Advanced: How can structural discrepancies in crystallographic data be resolved?

Methodological Answer :
Discrepancies (e.g., disordered trifluoromethyl groups) require:

Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

Validation Tools : Use PLATON to check for missed symmetry or hydrogen-bonding anomalies .

DFT Comparison : Optimize the structure computationally (e.g., Gaussian09 at B3LYP/6-31G*) and overlay with experimental coordinates to identify distortions .

Advanced: How should conflicting bioactivity data from enzyme inhibition assays be analyzed?

Q. Methodological Answer :

Molecular Docking : Simulate binding poses (AutoDock Vina) against target enzymes (e.g., COX-2 or kinases) to assess steric clashes from the 4-chlorophenyl group .

SAR Studies : Compare substituent effects (e.g., replacing trifluoromethyl with methyl or nitro groups) using IC₅₀ trends .

ADME Profiling : Calculate logP (AlogPS) and polar surface area to rule out false negatives caused by poor membrane permeability .

Advanced: What computational strategies are effective for predicting reactivity and stability?

Q. Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., sulfur in the sulfanyl group) .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess conformational stability of the triazole-thiazole scaffold in aqueous vs. lipid bilayer environments .
  • QSPR Models : Corrate substituent descriptors (Hammett σ, molar refractivity) with experimental hydrolysis rates .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

Q. Methodological Answer :

HPLC-PDA/MS : Detect byproducts (e.g., over-oxidized sulfones) using reverse-phase C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) .

Reaction Engineering : Optimize stoichiometry (1:1.2 molar ratio for sulfanyl substitution) and employ flow chemistry to control exothermicity .

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve yields (>85%) .

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